5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Overview
Description
“5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride” is a compound that belongs to the pyrazole family . Pyrazoles are simple aromatic ring organic compounds of the heterocyclic diazole series, distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of “5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride” would be similar, with additional ethyl and methyl groups attached.
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .
Scientific Research Applications
Pyrazoles have a wide range of applications in various scientific fields :
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Medicinal Chemistry and Drug Discovery : Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals . They have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
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Agrochemistry : Pyrazoles are used in the development of new agrochemicals .
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Coordination Chemistry : Pyrazoles can act as ligands in coordination compounds .
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Organometallic Chemistry : Pyrazoles are used in the synthesis of organometallic compounds .
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Nitrification Inhibitor : Some pyrazole derivatives, such as 3-Methylpyrazole, are used as nitrification inhibitors of nitrogen fertilizers .
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Antiproliferative Activities : Pyrazole derivatives have been studied for their antiproliferative activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) .
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Organic Synthesis : Pyrazole derivatives, such as 5-amino-pyrazoles, are used as potent reagents in organic and medicinal chemistry .
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Nitrification Inhibitor : Some pyrazole derivatives, such as 3-Methylpyrazole, are used as nitrification inhibitors of nitrogen fertilizers .
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Synthesis of Other Compounds : Pyrazoles can be used in the synthesis of other compounds. For example, 5-amino-pyrazoles are used as potent reagents in organic and medicinal chemistry .
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that “5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride” and other pyrazoles may continue to be an area of interest in future research.
properties
IUPAC Name |
5-ethyl-1-methylpyrazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-5-4-6(7(8)11)9-10(5)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBHUMLFVLDGGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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